1-(2-(2-hydroxyethoxy)ethyl)-2-imino-10-methyl-5-oxo-N-(pyridin-3-ylmethyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide
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Description
1-(2-(2-hydroxyethoxy)ethyl)-2-imino-10-methyl-5-oxo-N-(pyridin-3-ylmethyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide is a useful research compound. Its molecular formula is C23H24N6O4 and its molecular weight is 448.483. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Development
A study by Kumar and Mashelker (2007) outlines the synthesis of heterocyclic compounds containing a pyranopyridine moiety, similar to the chemical structure . These compounds demonstrate potential for better hypertensive activity (N. Kumar & Uday C. Mashelker, 2007).
Molecular Modification for Enhanced Properties
Ukrainets et al. (2015) researched the chemical modification of the pyridine moiety in N-(benzyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides, aiming to optimize their biological properties. This research highlights the significance of molecular modifications in enhancing the properties of similar compounds (I. Ukrainets, O. Gorokhova, L. V. Sydorenko, & S. Taran, 2015).
Synthesis of Novel Derivatives
Bakhite, Al‐Sehemi, and Yamada (2005) investigated the synthesis of novel pyridothienopyrimidines, which are structurally related to the compound . These derivatives serve as good synthons for related fused polyheterocyclic systems (E. A. Bakhite, A. Al‐Sehemi, & Yoichi M. A. Yamada, 2005).
Potential in Antimicrobial Activity
Zhuravel et al. (2005) synthesized similar compounds with potential antimicrobial activity. Their research found that most of the synthesized compounds showed significant activity against bacterial or fungal strains, displaying efficacy comparable or better than standard drugs (I. O. Zhuravel, S. Kovalenko, A. Ivachtchenko, K. Balakin, & V. V. Kazmirchuk, 2005).
Conformational Features and Structural Modifications
Nagarajaiah and Begum (2014) studied the structural modifications in thiazolopyrimidines and their impact on supramolecular aggregation. Understanding these conformational features and modifications can be essential in developing new compounds with specific properties (H. Nagarajaiah & N. Begum, 2014).
Synthesis and Biological Evaluation
Rahmouni et al. (2016) synthesized a novel series of pyrazolopyrimidines derivatives, evaluating their anticancer and anti-5-lipoxygenase agents. This research provides insights into the potential therapeutic applications of compounds structurally related to the queried compound (A. Rahmouni, Sawssen Souiei, Mohamed Amine Belkacem, Anis Romdhane, J. Bouajila, & H. Ben Jannet, 2016).
Properties
IUPAC Name |
7-[2-(2-hydroxyethoxy)ethyl]-6-imino-11-methyl-2-oxo-N-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N6O4/c1-15-4-3-7-29-20(15)27-21-18(23(29)32)12-17(19(24)28(21)8-10-33-11-9-30)22(31)26-14-16-5-2-6-25-13-16/h2-7,12-13,24,30H,8-11,14H2,1H3,(H,26,31) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPURTOKNQMJHIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CCOCCO)C(=O)NCC4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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